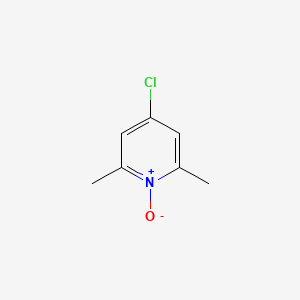

4-Chloro-2,6-dimethylpyridine 1-oxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBMEZQZABRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343164 | |

| Record name | 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-92-7 | |

| Record name | 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 4-Chloro-2,6-dimethylpyridine (B1297441) 1-Oxide

The most direct methods for preparing the title compound involve the chlorination of suitably substituted pyridine (B92270) N-oxides. These reactions leverage the electronic properties of the N-oxide group to facilitate substitution at the C4 position of the pyridine ring.

Chlorination strategies are effective for converting both activated and non-activated pyridine N-oxide derivatives into their 4-chloro counterparts.

A prominent synthetic route involves the reaction of 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide with a chlorinating agent. rsc.org The nitro group at the 4-position serves as an effective leaving group, facilitating nucleophilic substitution by a chloride ion. A common and effective chlorinating agent for this transformation is acetyl chloride. rsc.org

In a typical procedure, a solution of 2,6-dimethyl-4-nitropyridine N-oxide in acetyl chloride is heated. This process results in the formation of the 4-chloro-2,6-dimethylpyridine 1-oxide hydrochloride salt. Subsequent treatment of this salt with a mild base, such as aqueous sodium hydrogen carbonate, neutralizes the hydrochloride to yield the free N-oxide product. rsc.org The product can be isolated as prisms or needles depending on the crystallization conditions. rsc.org

Table 1: Synthesis of this compound via Nitropyridine N-oxide Chlorination rsc.org

| Starting Material | Reagent | Conditions | Intermediate Product | Final Product |

| 2,6-Dimethyl-4-nitropyridine N-oxide | Acetyl chloride | Heated on a water-bath | This compound hydrochloride | This compound |

Chlorination Reactions of Substituted Pyridine N-Oxides

Chlorination of 2,6-Dimethylpyridine (B142122) N-Oxide Derivatives

An alternative direct route is the chlorination of the parent 2,6-dimethylpyridine N-oxide (also known as 2,6-lutidine N-oxide). guidechem.comgoogle.com A general process has been developed for the preparation of 4-chloropyridine-N-oxides by treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂). google.com

This reaction can be carried out in a solvent such as dichloromethane. The process involves introducing chlorine gas into a solution of the pyridine N-oxide derivative. The reaction temperature is typically controlled to be in the range of 25-30 °C. google.com This method provides a direct conversion to the desired 4-chloro product and is applicable to various substituted pyridine N-oxides. google.com

Ancillary Pyridine N-Oxide Formation Strategies Applicable to Related Systems

The synthesis of the direct precursors to this compound, namely the substituted pyridine N-oxides themselves, can be accomplished through several reliable methods. These strategies are fundamental in heterocyclic chemistry.

The most common and straightforward method for preparing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. arkat-usa.org For the synthesis of 2,6-dimethylpyridine N-oxide, the starting material would be 2,6-dimethylpyridine (2,6-lutidine). guidechem.comnih.gov

A variety of oxidizing agents can be employed for this transformation. arkat-usa.org Historically, Caro's acid and systems like hydrogen peroxide in acetic acid (H₂O₂/AcOH) have been widely used. arkat-usa.org More modern and often milder reagents include m-chloroperoxybenzoic acid (m-CPBA), which is effective for the N-oxidation of various pyridines. arkat-usa.org Other specialized oxidant systems include hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium (MTO). arkat-usa.orgmdpi.com

Table 2: Common Oxidants for Pyridine to Pyridine N-Oxide Conversion arkat-usa.org

| Oxidizing Agent/System | Description |

| Hydrogen Peroxide/Acetic Acid (H₂O₂/AcOH) | A classic and potent oxidizing mixture for N-oxidation of pyridines. |

| m-Chloroperoxybenzoic acid (m-CPBA) | A widely used, relatively mild, and efficient peracid for oxidation reactions. |

| Caro's acid (Peroxymonosulfuric acid) | A strong oxidizing agent used for the N-oxidation of various heterocyclic compounds. |

| Hydrogen Peroxide/Methyltrioxorhenium (H₂O₂/MTO) | A catalytic system that allows for high yields of N-oxides under controlled conditions. mdpi.com |

Ring Transformation Reactions involving Isoxazoles

Pyridine N-oxides can also be synthesized through ring transformation reactions, where a different heterocyclic ring is rearranged to form the desired pyridine N-oxide structure. One such pathway involves isoxazole (B147169) derivatives. arkat-usa.orgnih.gov

For example, 5-cyanomethyl-2-isoxazolines have been reported to react in the presence of a catalytic amount of a base, such as 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU), to form 6-substituted-2-aminopyridine N-oxides. arkat-usa.org A more recent approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, which proceeds through an ylide intermediate and can lead to the formation of highly functionalized pyridines, potentially involving a pyridine N-oxide intermediate or a related structure that can be converted to one. nih.gov These methods offer an alternative to direct oxidation, allowing for the construction of the pyridine N-oxide ring from non-pyridine precursors. arkat-usa.orgnih.gov

Cycloaddition Approaches to N-Oxide Formation

Cycloaddition reactions, particularly [4+2] cycloadditions such as the Diels-Alder reaction, offer a powerful and convergent strategy for the construction of the pyridine ring system. These methods involve the reaction of a diene or a heterodienophile with a dienophile to form a six-membered ring, which can then be aromatized to the pyridine. The strategic placement of substituents on the precursor molecules allows for the synthesis of highly functionalized pyridines with specific substitution patterns.

One of the most effective methods for pyridine synthesis is the inverse electron demand Diels-Alder reaction, which typically involves an electron-deficient diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. rsc.orgacsgcipr.org This approach is particularly advantageous as the initial cycloadduct often spontaneously eliminates a small molecule, such as nitrogen gas, to directly yield the aromatic pyridine ring. rsc.orgacsgcipr.org

Another significant cycloaddition route is the Kondrat'eva pyridine synthesis, which utilizes the Diels-Alder reaction of an oxazole (B20620) with a dienophile. baranlab.orgamphoteros.com The resulting bicyclic adduct rearranges upon heating or treatment with acid to afford the pyridine product. The regioselectivity of these reactions is a critical factor in determining the final substitution pattern of the pyridine ring and is influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com

While direct cycloaddition routes to form pyridine N-oxides are less common, the synthesis of the corresponding pyridine followed by a subsequent N-oxidation step is a well-established and efficient strategy.

Hypothetical Cycloaddition Pathway to 4-Chloro-2,6-dimethylpyridine:

A plausible, albeit not explicitly documented, synthetic route to 4-chloro-2,6-dimethylpyridine via an inverse electron demand Diels-Alder reaction could involve the reaction of 3,5-dimethyl-1,2,4-triazine with a suitable chloro-substituted dienophile. The regioselectivity of this reaction would be crucial in obtaining the desired 4-chloro substitution pattern. Following the cycloaddition and subsequent aromatization to form 4-chloro-2,6-dimethylpyridine, the final step would be N-oxidation using a standard oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The table below outlines the hypothetical reactants and their expected role in the synthesis.

| Reactant | Role | Rationale for Selection |

| 3,5-Dimethyl-1,2,4-triazine | Diene | Provides the nitrogen atom and the two methyl groups at the desired 2 and 6 positions of the final pyridine ring. |

| 1-Chloroethene (Vinyl chloride) | Dienophile | Introduces the chloro substituent at what will become the 4-position of the pyridine ring. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing Agent | A common and effective reagent for the N-oxidation of pyridines. |

Detailed Research Findings:

The literature provides extensive data on the principles of regioselectivity in Diels-Alder reactions. For inverse electron demand reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is dominant. The regiochemical outcome is dictated by the alignment of the orbital coefficients of the reacting atoms. masterorganicchemistry.com In the proposed reaction between 3,5-dimethyl-1,2,4-triazine and 1-chloroethene, the electronic effects of the methyl groups on the triazine and the chloro group on the ethene would direct the cycloaddition to yield the desired 4-chloro-2,6-dimethylpyridine as the major product.

The subsequent N-oxidation of the synthesized 4-chloro-2,6-dimethylpyridine is a standard transformation. The reaction is typically carried out in a chlorinated solvent at or below room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The following table summarizes the general conditions for the proposed synthetic steps.

| Step | Reaction Type | Typical Reagents | Typical Conditions |

| 1 | Inverse Electron Demand Diels-Alder | 3,5-Dimethyl-1,2,4-triazine, 1-Chloroethene | High temperature, inert solvent (e.g., toluene (B28343), xylene) |

| 2 | N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., dichloromethane), 0 °C to room temperature |

Although a direct, one-pot cycloaddition synthesis of this compound has not been prominently reported, the principles of modern synthetic organic chemistry, particularly the well-established reactivity of 1,2,4-triazines in inverse electron demand Diels-Alder reactions, provide a strong foundation for the feasibility of this approach. Further experimental investigation would be required to optimize the reaction conditions and validate the proposed synthetic pathway.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions and Pathways

The presence of the N-oxide functional group in conjunction with a halogen substituent significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. The N-oxide group activates the ring, particularly at the 2- and 4-positions, facilitating substitution reactions that might otherwise be difficult to achieve with the parent pyridine. researchgate.netscripps.edu

The amination of chloro-pyridine N-oxides represents a key transformation for the synthesis of aminopyridine derivatives, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov A common strategy involves the activation of the pyridine N-oxide ring to enhance its electrophilicity, followed by the introduction of an amine nucleophile.

One effective method for the 2-amination of pyridine N-oxides involves activation with an agent like tosyl anhydride (B1165640) (Ts₂O) or a phosphonium (B103445) salt, which makes the C2 position more reactive towards an amine. researchgate.netnih.gov For instance, the reaction of a pyridine N-oxide with Ts₂O and an amine such as tert-butylamine (B42293) can proceed in high yields with excellent regioselectivity for the 2-position. researchgate.net This type of reaction, often referred to as a Reissert-Henze-type reaction, typically involves an initial attack of the N-oxide oxygen on the activating agent, followed by nucleophilic attack of the amine at the activated C2 or C4 position. nih.gov

Another approach utilizes activated isocyanides in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The proposed mechanism involves the addition of the N-oxide to the activated isocyanide to form an imidate intermediate. This is followed by an intramolecular cyclization at the C2 position of the activated pyridine ring, leading to an oxadiazoline intermediate which then rearranges to the final 2-aminopyridine (B139424) product after hydrolysis. nih.gov

The general conditions and outcomes for these amination strategies are summarized below.

| Activation Method | Reagents | Typical Product | Ref |

| Anhydride Activation | Pyridine N-oxide, Ts₂O, t-BuNH₂ | 2-(tert-butylamino)pyridine | researchgate.net |

| Isocyanide-based | Pyridine N-oxide, Benzyl isocyanide, TMSOTf | N-formyl-2-(benzylamino)pyridine intermediate | nih.gov |

It is noteworthy that direct nucleophilic aromatic substitution (SNAr) is a primary pathway for these transformations, where the N-oxide group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. scripps.edu

In certain nucleophilic substitution reactions of halo-heterocycles, particularly under strong basic conditions (e.g., using potassium amide in liquid ammonia), the reaction can proceed through an elimination-addition mechanism involving a highly reactive aryne intermediate, such as didehydropyridine (pyridyne). researchgate.net

For example, the reaction of 3- and 4-bromoquinoline (B50189) with potassium amide in liquid ammonia (B1221849) is proposed to proceed via a 3,4-quinolyne intermediate, leading to a mixture of 3- and 4-aminoquinolines. researchgate.net This mechanism is distinct from the direct SNAr pathway. While direct evidence for a didehydropyridine intermediate in reactions of 4-Chloro-2,6-dimethylpyridine (B1297441) 1-oxide is not explicitly detailed in the provided sources, the principle is well-established for related halogenated nitrogen heterocycles. The formation of such an intermediate would involve the deprotonation of a ring proton adjacent to the halogen, followed by the elimination of the halide, creating a highly strained triple bond within the aromatic ring. This intermediate would then be rapidly attacked by a nucleophile, such as an amide ion, to yield the aminated product.

Rearrangement Processes in Pyridine N-Oxide Systems

Pyridine N-oxides are capable of undergoing various rearrangement reactions, often triggered by heat or the presence of other reagents. These processes can lead to a diverse array of substituted pyridine and pyridone structures.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bond migrates across a π-electron system. libretexts.org Pyridine N-oxide derivatives, particularly those with unsaturated side chains attached to the oxygen atom or the ring, are known to participate in such transformations.

A notable example involves the thermal rearrangement of 2-pentadienyloxypyridine N-oxides. rsc.org Upon heating, these compounds can undergo two distinct, concerted sigmatropic rearrangements: a scripps.eduwur.nl shift to yield N-pentadienyloxy-2-pyridones and a acs.orgacs.org sigmatropic rearrangement that forms N-hydroxy-5-pentadienyl-2-pyridones. rsc.org The acs.orgacs.org rearrangement is particularly remarkable as it proceeds in good yield through a presumably ten-membered cyclic transition state. rsc.org

Another relevant rearrangement is the researchgate.netarkat-usa.org-sigmatropic rearrangement. The Wittig rearrangement, for instance, is an anionic researchgate.netarkat-usa.org-sigmatropic shift of an allylic ether to a homoallylic alcohol. libretexts.org In the context of N-oxides, an equilibrium between an N-oxide and its corresponding alkoxylamine can be influenced by the solvent, with the interconversion proceeding via a researchgate.netarkat-usa.org-sigmatropic rearrangement. researchgate.net

The table below summarizes key types of sigmatropic rearrangements observed in pyridine N-oxide systems.

| Rearrangement Type | Substrate Type | Product Type | Ref |

| scripps.eduwur.nl Sigmatropic | 2-Pentadienyloxypyridine N-oxide | N-Pentadienyloxy-2-pyridone | rsc.org |

| acs.orgacs.org Sigmatropic | 2-Pentadienyloxypyridine N-oxide | N-Hydroxy-5-pentadienyl-2-pyridone | rsc.org |

| researchgate.netarkat-usa.org Sigmatropic | Allylic N-oxides / Alkoxylamines | Homoallylic hydroxylamines | libretexts.orgresearchgate.net |

These rearrangements are governed by the principles of orbital symmetry, with thermal reactions of (4n+2) electron systems proceeding suprafacially.

Photochemical Reactions and Photoisomerization

The N-oxide functionality imparts unique photochemical reactivity to the pyridine ring system. Irradiation with light, particularly in the visible spectrum, can induce a variety of transformations.

Recent advances in photoredox catalysis have enabled a range of transformations of pyridine N-oxides under mild, visible-light-induced conditions. acs.orgnih.govnih.gov These reactions often involve single-electron transfer (SET) processes initiated by an excited photocatalyst.

One significant transformation is the deoxygenation of pyridine N-oxides to the corresponding pyridines. acs.org This can be achieved using a photocatalyst in the presence of a suitable hydrogen atom donor. The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by a single electron reduction of the pyridine N-oxide. acs.org

Furthermore, visible-light-induced C-H functionalization at the C2 position of pyridine N-oxides has been developed. For example, direct C2-alkylation can be performed using a photoredox catalyst. nih.gov Mechanistic studies suggest the generation of a radical intermediate along the reaction pathway. nih.gov While these studies often focus on a range of substituted pyridine N-oxides, the methodologies are generally applicable to halopyridine derivatives. For instance, pyridine N-oxides bearing C4-substituted electron-withdrawing groups are well-tolerated in visible-light-induced deoxygenation reactions, affording the desired products in good yields. acs.org

A summary of these photochemical reactions is presented below.

| Reaction Type | Reagents/Conditions | Product Type | Ref |

| Deoxygenation | Photocatalyst, Visible Light (e.g., 450–460 nm LEDs), H-donor | Pyridine | acs.org |

| C2-Alkylation | Photocatalyst, Visible Light, Alkylating Agent | C2-Alkylated Pyridine N-oxide | nih.govresearchgate.net |

| Hydroxymethylation | Photocatalyst, Visible Light, Methanol | 2-Hydroxymethylated Pyridine | acs.orgnih.gov |

The photochemical behavior of pyrimidine (B1678525) N-oxides, a related class of compounds, also involves ring contraction upon UV irradiation, suggesting the formation of unstable bicyclic intermediates like oxaziridines. wur.nl Although challenging to isolate, these intermediates are crucial in explaining the observed products. wur.nl

C-P Bond Forming Reactions with Chloro-Pyridine Derivatives

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, leading to compounds with wide applications in catalysis, materials science, and medicinal chemistry. While specific studies on the C-P bond forming reactions of 4-Chloro-2,6-dimethylpyridine 1-oxide are not extensively documented, the reactivity of related chloro-pyridine derivatives provides a strong basis for predicting its behavior in such transformations.

A prominent method for forging C-P bonds is the Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a P(O)-H compound, such as a secondary phosphine (B1218219) oxide or a dialkyl phosphite. The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the phosphorus nucleophile and subsequent reductive elimination to afford the arylphosphorus compound.

For chloro-substituted pyridine derivatives, the efficiency of the Hirao reaction can be influenced by the electronic nature and steric environment of the pyridine ring. The electron-withdrawing nature of the N-oxide group in this compound is expected to activate the C-Cl bond towards oxidative addition to the palladium catalyst. However, the steric hindrance from the two methyl groups flanking the nitrogen atom might influence the approach of the bulky catalyst and the phosphorus reagent.

In a typical Hirao reaction, a palladium catalyst, often Pd(OAc)₂, is used in conjunction with a phosphine ligand. The choice of ligand is crucial and can significantly impact the reaction outcome. Bidentate phosphine ligands are often employed to stabilize the catalytic species and promote efficient coupling. The reaction is typically carried out in a high-boiling solvent like toluene (B28343) or DMF, in the presence of a base to facilitate the deprotonation of the P(O)-H compound.

Table 1: Representative Conditions for Hirao-Type C-P Coupling of Chloro-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | dppf | DBU | Toluene | 110 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| NiCl₂(dppp) | - | K₃PO₄ | DMF | 120 |

This table presents generalized conditions for Hirao-type reactions and is not specific to this compound.

Given the structural similarities to other reactive chloro-pyridines, it is highly probable that this compound would undergo palladium-catalyzed C-P coupling reactions under similar conditions, providing access to the corresponding 4-phosphinoyl-2,6-dimethylpyridine 1-oxide derivatives.

Deoxygenation Pathways

The removal of the oxygen atom from the N-oxide functionality is a common and important transformation in the chemistry of pyridine N-oxides, often employed as a final step in a synthetic sequence after the N-oxide has been used to direct other reactions. Several methods are available for the deoxygenation of pyridine N-oxides, and these are generally applicable to this compound.

One of the most widely used reagents for this purpose is phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds through the initial attack of the nucleophilic N-oxide oxygen onto the phosphorus atom, forming a chlorophosphate intermediate. Subsequent attack by a chloride ion at the C2 or C4 position of the pyridine ring can occur, but in the case of deoxygenation, the desired pathway involves the direct removal of the oxygen atom. The reaction is typically carried out in an inert solvent like chloroform (B151607) or dichloromethane. acs.org

Another effective method for deoxygenation is the use of triphenylphosphine (B44618) (PPh₃). chemicalbook.comorganic-chemistry.org This reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O). The mechanism involves the nucleophilic attack of the phosphine on the N-oxide oxygen, leading to a phosphonium intermediate which then collapses to the deoxygenated pyridine and triphenylphosphine oxide. This method is generally mild and tolerates a wide range of functional groups. Catalytic versions of this reaction, using transition metal complexes to facilitate the oxygen transfer, have also been developed. rsc.org

Reduction with sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄) offers a cost-effective and environmentally benign alternative for the deoxygenation of N-oxides. lookchem.comorganic-chemistry.org This method is typically performed in an aqueous or mixed aqueous-organic solvent system. The reducing power of dithionite is enhanced in basic conditions.

Table 2: Common Reagents for the Deoxygenation of Pyridine N-Oxides

| Reagent | Typical Solvent | Temperature | Key Features |

| Phosphorus Trichloride (PCl₃) | Chloroform, Dichloromethane | Room Temp. to Reflux | Potent, can lead to chlorination as a side reaction. |

| Triphenylphosphine (PPh₃) | Toluene, Acetonitrile (B52724) | Reflux | Mild, forms stable triphenylphosphine oxide byproduct. chemicalbook.comorganic-chemistry.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water, Ethanol/Water | Room Temp. to Reflux | Inexpensive, aqueous conditions. lookchem.comorganic-chemistry.org |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Ethanol, Acetonitrile | Reflux | Effective for a range of N-oxides. innospk.com |

| Indium/Pivaloyl Chloride | Dichloromethane | Room Temperature | Mild and efficient system. google.com |

C-H Functionalization Studies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. In the context of pyridine N-oxides, the electronic properties of the ring are altered compared to the parent pyridine, which can influence the regioselectivity of C-H functionalization reactions. For this compound, the positions available for C-H functionalization are the methyl groups and the C3/C5 positions of the pyridine ring.

While specific C-H functionalization studies on this compound are limited, the principles of related reactions on other pyridine N-oxides can be applied. One of the most relevant transformations is the Minisci reaction, which involves the addition of a radical species to an electron-deficient N-heterocycle. acs.orgchemrxiv.org The protonated pyridine N-oxide is highly susceptible to attack by nucleophilic radicals, typically at the C2 and C4 positions. In the case of this compound, the C4 position is blocked by the chloro substituent, and the C2/C6 positions are occupied by methyl groups. Therefore, Minisci-type reactions would be expected to occur at the C3/C5 positions if the substrate were not already substituted there.

More recent developments have shown that pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) agents in photoredox-catalyzed C-H functionalization reactions of other substrates. In these cases, the N-oxide is converted into a highly reactive N-oxy radical that can abstract a hydrogen atom from an alkane or other C-H bond-containing molecule.

The functionalization of the methyl groups of 2,6-lutidine N-oxide derivatives is also a possibility. These benzylic-like C-H bonds can be susceptible to radical abstraction or deprotonation followed by reaction with an electrophile. For instance, treatment with a strong base could generate a carbanion at one of the methyl groups, which could then react with various electrophiles.

Table 3: Potential C-H Functionalization Reactions for Substituted Pyridine N-Oxides

| Reaction Type | Reagents | Position of Functionalization |

| Minisci Alkylation | Alkyl radical source (e.g., from carboxylic acid), AgNO₃, (NH₄)₂S₂O₈ | C3/C5 positions acs.orgchemrxiv.org |

| Benzylic-type Functionalization | Strong base (e.g., LDA), Electrophile | Methyl groups |

| Direct Arylation | Palladium catalyst, Aryl halide | C3/C5 positions |

This table outlines potential C-H functionalization strategies based on the reactivity of related pyridine N-oxide systems.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Chloro-2,6-dimethylpyridine (B1297441) 1-oxide in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of hydrogen and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their local electronic environment. For 4-Chloro-2,6-dimethylpyridine 1-oxide, the molecular symmetry results in a simplified spectrum. The two methyl groups at positions 2 and 6 are chemically equivalent, as are the two aromatic protons at positions 3 and 5.

This equivalence leads to the appearance of two distinct signals in the ¹H NMR spectrum:

A singlet corresponding to the six protons of the two methyl groups (-CH₃).

A singlet corresponding to the two protons of the pyridine (B92270) ring (H-3 and H-5).

The N-oxide group and the chlorine atom influence the chemical shifts. The N-oxide group generally causes a shielding effect on meta-protons compared to the parent pyridine. For the related compound 2,6-dimethylpyridine (B142122) N-oxide, the aromatic protons appear at approximately 7.13 ppm and the methyl protons at 2.54 ppm. chemicalbook.com The introduction of the electron-withdrawing chlorine atom at the 4-position is expected to deshield the adjacent ring protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ (6H) | Singlet | ~2.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct signals are expected for this compound.

C-2 and C-6: These carbons are bonded to the nitrogen of the N-oxide group and a methyl group.

C-3 and C-5: These are the proton-bearing carbons of the aromatic ring.

C-4: This carbon is directly attached to the chlorine atom.

-CH₃ Carbons: The two methyl group carbons are equivalent.

The N-oxide functionality and the chlorine substituent significantly influence the carbon chemical shifts. The C-4 carbon experiences a direct inductive effect from the chlorine, while the other carbons are affected by a combination of inductive and resonance effects.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~18-22 |

| C-3, C-5 | ~125-128 |

| C-4 | ~138-142 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this molecule, COSY would show no cross-peaks, confirming the absence of coupling between the chemically isolated aromatic and methyl proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a clear correlation between the proton signal around 7.2 ppm and the C-3/C-5 carbon signal, as well as a correlation between the methyl proton signal (~2.5 ppm) and the methyl carbon signal.

Quantum mechanical calculations are a powerful tool for predicting NMR chemical shifts and validating experimental results. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within Density Functional Theory (DFT) for this purpose. researchgate.netmdpi.com

The process involves:

Optimizing the molecular geometry of this compound using a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). researchgate.net

Calculating the absolute magnetic shielding tensors for each nucleus using the GIAO method.

Converting the calculated shielding constants (σ) into chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

This computational approach can help differentiate between possible isomers and confirm spectral assignments made from experimental data. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is characterized by several key absorption bands.

A defining feature of pyridine N-oxides is the strong N-O stretching vibration (νN-O). The position of this band is sensitive to the electronic effects of other substituents on the ring. chempap.org For 4-substituted pyridine-N-oxides, this band is a reliable indicator of coordination to metal ions. ias.ac.in In 4-nitro-2,6-dimethylpyridine N-oxide, this band appears at 1295 cm⁻¹. chempap.org For this compound, this band is expected in a similar region.

Other significant vibrational modes include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

Aromatic Ring Stretching (C=C/C=N): A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A strong band typically observed in the 1000-1100 cm⁻¹ range for chloro-pyridines.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic Ring (C=C/C=N) Stretch | 1400-1600 | Medium to Strong |

| N-O Stretch | 1250-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like acetonitrile (B52724) is expected to show characteristic absorption bands arising from electronic transitions within the molecule. For pyridine N-oxides, two primary bands are typically observed. mdpi.com

π→π Transition:* This is a high-intensity transition involving the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital of the aromatic system. In pyridine N-oxide itself, this charge-transfer band involves the movement of electron density from the oxygen atom to the pyridine ring. mdpi.com These transitions typically have high molar absorptivities (ε > 10,000 L·mol⁻¹·cm⁻¹). libretexts.org

n→π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (n), specifically a lone pair on the oxygen atom, to an antibonding π-orbital. These transitions are generally of much lower intensity (ε < 2,000 L·mol⁻¹·cm⁻¹) compared to π→π transitions and are sensitive to solvent polarity. libretexts.org

For this compound, the π→π* band is predicted to be the most prominent feature in its UV-Vis spectrum.

Table 2: Predicted Electronic Transitions for this compound This table is predictive and based on data from analogous compounds like 4-chloropyridine (B1293800) N-oxide and other substituted pyridine N-oxides.

| Transition Type | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π→π* (Charge Transfer) | ~280 - 290 | High-intensity band associated with the aromatic system and N-oxide group. |

| π→π* (1Lb type) | ~220 - 230 | A shorter wavelength, high-intensity band analogous to the 1Lb band in pyridine. mdpi.com |

| n→π | ~320 - 340 | Low-intensity band, may appear as a shoulder on the main π→π band. |

The positions and intensities of the electronic absorption bands of this compound are significantly influenced by the electronic effects of its substituents compared to the parent pyridine N-oxide. nist.gov

Methyl Groups (CH₃): The two methyl groups at the 2- and 6-positions are electron-donating groups (EDGs) through an inductive effect. EDGs tend to cause a bathochromic shift (a shift to longer wavelengths) in the π→π* transition. This is because they increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.

Chloro Group (Cl): The chlorine atom at the 4-position is an electron-withdrawing group (EWG) through its inductive effect, but it can also be a weak π-donor through resonance. In substituted pyridines, the electron-withdrawing nature typically dominates. researchgate.net EWGs generally cause a hypsochromic shift (a shift to shorter wavelengths) of the primary π→π* band, as they lower the energy of the molecular orbitals, often widening the HOMO-LUMO gap.

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like pyridine N-oxides. In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺.

A characteristic and diagnostic fragmentation pathway for protonated N-oxides in ESI-MS is the neutral loss of the oxygen atom (16 Da), often referred to as deoxygenation. nih.govresearchgate.net This [M+H-16]⁺ fragment is often prominent and can be enhanced by increasing the source temperature or collision energy. nih.gov This fragmentation is a key indicator for identifying a compound as an N-oxide rather than a hydroxylated isomer. nih.govresearchgate.net

For this compound (Molecular Weight: 157.6 g/mol , considering most common isotopes ³⁵Cl), the expected ESI-MS spectrum would show:

Protonated Molecule [M+H]⁺: A strong signal at m/z 158.6.

Deoxygenated Fragment [M+H-16]⁺: A significant fragment at m/z 142.6, corresponding to the protonated 4-chloro-2,6-dimethylpyridine.

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), all chlorine-containing ions will appear as a pair of peaks separated by 2 m/z units, with an approximate intensity ratio of 3:1. Therefore, the [M+H]⁺ ion will appear at m/z 158.6 and 160.6, and the [M+H-16]⁺ fragment will appear at m/z 142.6 and 144.6.

Further fragmentation of the [M+H-16]⁺ ion (protonated 4-chloro-2,6-dimethylpyridine) could occur, potentially involving the loss of a methyl radical or other pathways characteristic of alkylpyridines. researchgate.net

Table 3: Predicted ESI-MS Ions and Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion/Fragment | Description |

|---|---|---|---|

| 158.6 | 160.6 | [M+H]⁺ | Protonated molecular ion. |

| 142.6 | 144.6 | [M+H-16]⁺ or [M-O+H]⁺ | Loss of oxygen atom (Deoxygenation). Corresponds to protonated 4-chloro-2,6-dimethylpyridine. |

Compound Index

X-Ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining molecular structures, bond lengths, bond angles, and understanding intermolecular interactions that govern the packing of molecules in the crystal lattice.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CCDC), indicates that as of the current date, a single crystal X-ray diffraction structure for this compound has not been reported. The molecular formula, C7H8ClNO, is shared by other isomers, but specific crystallographic data for the title compound is not available.

To provide insight into the expected structural characteristics of this compound, data from a closely related compound, 2,6-dichloro-4-nitropyridine (B133513) N-oxide, can be considered. nih.gov The analysis of this analogue offers a basis for predicting the potential crystal system, space group, and unit cell parameters for this compound. For instance, 2,6-dichloro-4-nitropyridine N-oxide crystallizes in a monoclinic system, which is a common crystal system for substituted pyridine derivatives.

While specific bond lengths and angles for this compound remain undetermined experimentally, theoretical calculations and data from analogous structures can provide estimations. The N-O bond in pyridine N-oxides typically exhibits a length that is intermediate between a single and a double bond, reflecting the semi-polar nature of this functional group. The presence of electron-donating methyl groups and an electron-withdrawing chloro group on the pyridine ring is expected to influence the electron distribution and, consequently, the bond lengths and angles within the molecule.

A hypothetical data table for the crystallographic parameters of this compound, based on common findings for similar compounds, is presented below for illustrative purposes. It is crucial to note that these are not experimental values.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-12 |

| c (Å) | ~8-10 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~700-900 |

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a significant role in the solid-state architecture.

Based on the structure of related compounds, such as 2,6-dichloro-4-nitropyridine N-oxide, the crystal packing is likely to be influenced by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.gov In the crystal structure of 2,6-dichloro-4-nitropyridine N-oxide, the molecules are arranged in a herringbone pattern. nih.gov A similar packing motif could be possible for this compound.

The N-oxide group is a strong hydrogen bond acceptor, and in the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl or aromatic protons are likely to be present. The chlorine atom can participate in halogen bonding, acting as a halogen bond donor to interact with the electron-rich oxygen atom of the N-oxide group or the nitrogen atom of a neighboring molecule.

Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds. The specific geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic and steric influences of the substituents. The presence of the chloro and methyl groups would modulate the electrostatic potential of the aromatic ring, influencing the nature and strength of these π-π interactions.

A summary of potential intermolecular interactions is provided in the table below.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between methyl or aromatic C-H groups and the N-oxide oxygen atom. |

| Halogen Bonding | Interaction between the chlorine atom and an electron-rich atom (e.g., oxygen or nitrogen) of a neighboring molecule. |

Computational and Theoretical Chemistry Studies

Mechanistic Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the reaction mechanisms involving 4-Chloro-2,6-dimethylpyridine (B1297441) 1-oxide and related pyridine (B92270) N-oxides. Mechanistic modeling focuses on mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the transition states that connect them. For pyridine N-oxides, theoretical studies have explored various reaction pathways, including their interactions with other molecules and their thermal rearrangements.

One area of mechanistic investigation involves the formation of halogen-bonded complexes. For instance, the interaction between 2,6-dimethylpyridine (B142122) N-oxide and dichlorine (Cl₂) has been studied computationally. These studies model the formation of a Cl-Cl···⁻O-N⁺ halogen bond, where the N-oxide acts as a Lewis base (XB acceptor) and dichlorine as the Lewis acid (XB donor). nih.gov Theoretical calculations, such as those at the PBE0-D3/def2-TZVP level, are used to compute the energetics of this interaction and to characterize the geometry of the resulting complex. nih.gov Such modeling is crucial for understanding the initial steps of reactions where the N-oxide oxygen atom acts as a nucleophile or base.

Furthermore, the thermal lability of the N-O bond in amine N-oxides is a key feature in reactions like the Meisenheimer and Cope rearrangements, which lead to N,N-disubstituted hydroxylamines. nih.gov While specific transition state calculations for 4-Chloro-2,6-dimethylpyridine 1-oxide in these rearrangements are not broadly documented, the principles are well-established. Quantum mechanical modeling would be employed to locate the transition state structures for the nih.govworldscientific.com- or worldscientific.combohrium.com-sigmatropic shifts characteristic of these reactions. This involves calculating the activation energy barriers, which provides insight into reaction rates and feasibility.

Kinetic studies on the formation and decomposition of related N-alkoxypyridinium salts have also been supported by theoretical modeling, demonstrating the mechanisms of proton and methyl group transfers in reactions involving pyridine N-oxides. researchgate.net These computational approaches are essential for understanding the reactivity and stability of intermediates and for designing synthetic routes that leverage the unique properties of the N-oxide functional group.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is central to its chemical properties and reactivity. The molecule is characterized by a formally zwitterionic dative N-O bond, which imparts a high dipole moment and significant polarity. nih.gov This N⁺-O⁻ bond is not a simple double bond but possesses considerable single-bond character, with the negative charge on the oxygen atom being partially delocalized into the pyridine ring. researchgate.net This delocalization affects the aromaticity and reactivity of the heterocyclic system.

Computational studies, including Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic distribution. worldscientific.com Analysis of the Highest Occupied Molecular Orbital (HOMO) of pyridine N-oxides shows that the electron density is highest at the 2-, 4-, and 6-positions of the ring, as well as on the oxygen atom. chemtube3d.com This indicates that these positions are the most susceptible to attack by electrophiles. Conversely, the N-oxide group activates the ring for nucleophilic substitution, particularly at the ortho and para positions relative to the nitrogen. nih.gov

The table below summarizes key bond parameters for the parent pyridine N-oxide, which serve as a reference for understanding the substituted derivative.

| Property | Value (Pyridine N-oxide) | Source |

| N-O Bond Distance (rg) | 1.290 ± 0.015 Å | bohrium.com |

| N-C Bond Distance (rg) | 1.384 ± 0.011 Å | bohrium.com |

| N-O BDE (Calculated) | ~10.0–13.5 kcal/mol higher than trimethylamine (B31210) N-oxide | nih.gov |

| Heat of Formation (ΔH°f,g) | +29.8 kcal/mol | nih.gov |

Theoretical Investigations of Acid-Base Properties

The N-oxide oxygen atom in this compound is a primary site of basicity, capable of acting as a proton acceptor (Brønsted-Lowry base) or an electron-pair donor (Lewis base). Theoretical investigations are crucial for quantifying this basicity and understanding how it is influenced by the ring substituents.

Computational studies have explored the Lewis basicity of pyridine N-oxides through their interaction with Lewis acids. A notable example is the theoretical and experimental characterization of halogen-bonded complexes between pyridine N-oxides and dichlorine (Cl₂). nih.gov In this interaction, the N-oxide oxygen donates electron density to a σ-antibonding orbital (σ*) of the Cl-Cl bond. nih.gov The strength of this interaction is a direct measure of the Lewis basicity of the oxygen atom.

Theoretical calculations for the complex of 2,6-dimethylpyridine N-oxide with dichlorine show a binding energy of -36 kJ mol⁻¹. nih.gov This is significantly stronger than the -29 kJ mol⁻¹ calculated for the complex with unsubstituted pyridine N-oxide. nih.gov This enhanced basicity is attributed to the electron-donating nature of the two methyl groups, which increase the electron density on the oxygen atom, making it a better electron-pair donor.

For this compound, one would expect a modulation of this basicity. While the two methyl groups enhance basicity, the 4-chloro substituent has an electron-withdrawing inductive effect, which would tend to decrease the electron density on the oxygen and thus reduce its basicity compared to 2,6-dimethylpyridine N-oxide. The net effect on the acid-base properties is a balance of these opposing electronic influences. Computational modeling, by calculating properties such as proton affinity or the interaction energy with various Lewis acids, can provide a quantitative prediction of the basicity of this specific molecule. Such studies are also used to predict the pKa values of the conjugate acid.

The table below presents computed interaction energies for related pyridine N-oxide complexes, illustrating the influence of substituents on Lewis basicity.

| Complex | Computed Interaction Energy (PBE0-D3/def2-TZVP) | Source |

| Dichlorine-Pyridine N-oxide | -29 kJ mol⁻¹ | nih.gov |

| Dichlorine-2,6-dimethylpyridine N-oxide | -36 kJ mol⁻¹ | nih.gov |

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Transformations

Pyridine (B92270) N-oxides are recognized as highly valuable synthetic intermediates for the preparation of various pyridine derivatives. nih.gov The N-oxide functionality activates the pyridine ring, facilitating reactions that are otherwise difficult with the parent pyridine. 4-Chloro-2,6-dimethylpyridine (B1297441) 1-oxide, in particular, offers multiple reaction sites for chemical modification.

Derivatization Reactions and Functional Group Transformations

The chloro group at the 4-position of 4-Chloro-2,6-dimethylpyridine 1-oxide is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate. While direct studies on this specific molecule are not extensively documented in publicly available literature, the reactivity of similar 4-chloropyridine (B1293800) derivatives provides strong analogous evidence. For instance, nucleophilic substitution reactions on related chloro-substituted heterocyclic compounds have been successfully carried out with various nucleophiles, including amines and thiols. researchgate.netnih.gov

A notable example of its derivatization potential is its use in the synthesis of more complex molecules. For instance, the reaction of a similar compound, 2,6-diamino-4-chloro-pyrimidine N-oxide, with piperidine (B6355638) results in the substitution of the chlorine atom, demonstrating the lability of the C-Cl bond to nucleophilic attack. youtube.com This suggests that this compound can readily react with a variety of nucleophiles to yield a diverse range of 4-substituted-2,6-dimethylpyridine 1-oxides.

Furthermore, the N-oxide group itself can be a site for transformation. Deoxygenative nucleophilic halogenation is a known strategy for pyridine N-oxides, which involves activation of the N-oxide moiety with a strong electrophile, enabling the addition of a halide anion. researchgate.net This provides a pathway to further functionalize the pyridine ring.

Precursor in the Construction of Complex Heterocyclic Systems

The reactivity of this compound makes it an attractive precursor for the synthesis of more complex heterocyclic systems. The substitution of the chloro group can be the initial step in building larger, fused ring systems.

Although specific examples of cycloaddition reactions involving this compound are not prevalent in the reviewed literature, the general reactivity of pyridine derivatives in such reactions is well-established. mdpi.comnih.govresearchgate.net The electron-withdrawing nature of the N-oxide and chloro groups can influence the dienophilic or dienyl character of the pyridine ring, potentially enabling its participation in [4+2] cycloaddition reactions to construct polycyclic frameworks.

The synthesis of 4-chloro-2,6-dimethyl-pyrimidine, an important chemical raw material, from different precursors highlights the significance of chloro-substituted dimethyl-heterocycles in building more complex structures. google.com While this is not a direct application of the N-oxide, it underscores the synthetic value of the underlying chloro-dimethyl-heterocyclic scaffold.

Coordination Chemistry and Ligand Design

Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal ions through the oxygen atom. wikipedia.org The presence of the methyl groups at the 2 and 6 positions in this compound introduces steric hindrance that can influence the coordination number and geometry of the resulting metal complexes. nih.gov

Metal Complexation Studies with this compound as a Ligand

Research on the coordination chemistry of this compound has revealed its ability to form stable complexes with a variety of metal ions. Studies on the closely related 4-chloro-pyridine-N-oxide (4-CPNO) have shown the formation of adducts with lanthanide perchlorates. nih.govias.ac.in These studies indicate that the ligand coordinates to the metal ion, and the resulting complexes can be characterized by various spectroscopic techniques.

For instance, lanthanide perchlorate (B79767) complexes with 4-CPNO have been synthesized and characterized, with general formulas such as Ln(CPNO)₈(ClO₄)₃ and Ln(CPNO)₇(ClO₄)₃. nih.govias.ac.in The formation of stable complexes with transition metals like cobalt(II) has also been demonstrated with analogous 2-methylpyridine (B31789) N-oxide ligands. nih.gov These complexes often exhibit interesting magnetic and structural properties.

Table 1: Examples of Metal Complexes with Related Pyridine N-Oxide Ligands

| Ligand | Metal Ion | Complex Formula | Reference |

| 4-Chloro-pyridine-N-oxide | Lanthanides (Ln) | Ln(CPNO)₈(ClO₄)₃, Ln(CPNO)₇(ClO₄)₃ | nih.govias.ac.in |

| 2-Methylpyridine N-oxide | Cobalt(II) | [Co(NCS)₂(C₆H₇NO)]n | nih.gov |

| 2,6-Dimethylpyridine (B142122) N-oxide | Cobalt(II) | - | acs.org |

| 2,6-Dimethylpyridine N-oxide | Zinc(II) | ZnX₂(2,6-dimethylpyridine N-oxide)₂ (X=Cl, Br, I) | rsc.org |

This table is based on data for closely related compounds and serves to illustrate the complexation behavior.

Characterization of Ligand Binding Modes (e.g., monodentate, bridging)

The coordination of pyridine N-oxide ligands can occur in several modes, most commonly as a terminal monodentate ligand through the oxygen atom. wikipedia.org However, bridging coordination modes are also possible and are of significant interest for the construction of coordination polymers and extended networks.

In the case of a cobalt(II) complex with 2-methylpyridine N-oxide, a μ-1,1(O,O)-bridging mode has been observed, where the oxygen atom of the N-oxide ligand bridges two metal centers. nih.gov This bridging leads to the formation of layered structures. The two methyl groups in this compound are expected to sterically favor monodentate coordination, but the potential for bridging cannot be entirely ruled out, especially with metal ions that can accommodate such a coordination environment.

X-ray crystallography is the definitive method for determining the binding mode of ligands in metal complexes. The crystal structure of dichlorine-2,6-dimethylpyridine N-oxide complex has been characterized, providing insight into the geometry and interactions of the ligand. nih.gov In zinc(II) halide complexes with 2,6-dimethylpyridine N-oxide, tetrahedral structures are observed where the ligand is terminally coordinated. rsc.org

Impact of Anions on Coordination Complex Formation and Structure

In studies of lanthanide perchlorate complexes with 4-chloro pyridine-N-oxide, conductivity measurements have shown that the perchlorate anions are not coordinated to the metal ion in solution. nih.govias.ac.in This suggests that the ligand is sufficiently strongly bound to the metal center to prevent anion coordination.

Conversely, in a cobalt(II) complex with 2-methylpyridine N-oxide, the thiocyanate (B1210189) anions (NCS⁻) are directly involved in the coordination sphere, bridging the metal centers alongside the N-oxide ligand to form a layered structure. nih.gov This demonstrates that weakly coordinating anions like perchlorate are less likely to participate in the primary coordination sphere compared to anions like thiocyanate, which can act as bridging ligands. The choice of anion is therefore a critical parameter in the design and synthesis of coordination complexes with specific structural motifs and properties.

Catalytic Applications in Synthetic Organic Chemistry

While direct catalytic applications of this compound are an emerging area of research, the broader class of pyridine N-oxides has been extensively studied and utilized as powerful catalysts and reagents in a variety of organic transformations. The electronic properties of the pyridine N-oxide moiety, characterized by a polarized N-O bond, render them effective as strong Lewis bases and as precursors to highly reactive radical species. orgsyn.org The substitution pattern on the pyridine ring, such as the chloro and methyl groups in this compound, allows for the fine-tuning of these catalytic properties.

Involvement in Photoredox Catalysis (General N-oxide Catalysis Principles)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. Pyridine N-oxides have been identified as a crucial class of compounds within this field, primarily for their ability to generate highly reactive oxygen-centered radicals upon single-electron oxidation. innospk.comchemicalbook.com

The general principle involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with a pyridine N-oxide. This oxidation event generates a pyridine N-oxy radical. innospk.comresearchgate.net These N-oxy radicals are potent species capable of participating in a variety of subsequent chemical transformations.

Mechanistic investigations, including Stern-Volmer fluorescence quenching experiments, have confirmed that the excited state of the photocatalyst is indeed quenched by the pyridine N-oxide, rather than other components in the reaction mixture, substantiating the proposed pathway. researchgate.netnih.gov The efficiency and reactivity of this process can be modulated by the electronic and steric nature of the substituents on the pyridine N-oxide ring. For instance, electron-withdrawing groups can enhance the reactivity of the generated N-oxy radical.

The table below summarizes the general principle of photoredox catalysis involving pyridine N-oxides, based on findings with related compounds.

| Catalytic Step | Description | Key Species | References |

| 1. Photoexcitation | A photoredox catalyst absorbs visible light and is promoted to an excited state. | Excited Photocatalyst (PC*) | innospk.comresearchgate.net |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the pyridine N-oxide to generate a reactive radical. | Pyridine N-oxy radical | innospk.comchemicalbook.comresearchgate.net |

| 3. Chemical Transformation | The N-oxy radical participates in the desired reaction, such as hydrogen atom transfer (HAT). | N-oxy radical, Substrate | chemicalbook.comnih.gov |

| 4. Catalyst Regeneration | The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle. | Ground State Photocatalyst (PC) | innospk.com |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 4-Chloro-2,6-dimethylpyridine (B1297441) 1-oxide is a fundamental prerequisite for its broader study and application. While general methods for the N-oxidation of pyridines are well-established, often employing oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), research into novel pathways could offer improved yields, selectivity, and greener reaction conditions. google.comchemicalbook.com

Future synthetic research could focus on:

Direct Oxidation Strategies: Investigating the direct oxidation of 4-chloro-2,6-dimethylpyridine with a focus on optimizing reaction conditions to maximize yield and minimize by-product formation. The use of modern, catalytic oxidation systems, such as those employing methyltrioxorhenium (MTO), could be explored. google.com

Ring Transformation Methodologies: Exploring the synthesis of the pyridine (B92270) N-oxide core through ring transformation reactions, for instance, from suitably substituted isoxazoles. google.com This could provide an alternative route with different substrate scope and functional group tolerance.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the chloro or methyl groups onto a pre-formed pyridine N-oxide scaffold. This approach could provide rapid access to a library of analogues for structure-activity relationship studies.

A comparative table of potential synthetic precursors and reagents is presented below.

| Precursor | Reagent(s) | Potential Advantages |

| 4-Chloro-2,6-dimethylpyridine | m-CPBA, H₂O₂/AcOH, Methyltrioxorhenium (MTO) | Direct, potentially high-yielding |

| Substituted Isoxazole (B147169) | Thermal or catalytic rearrangement | Alternative disconnection, access to diverse analogues |

| 2,6-Dimethylpyridine (B142122) 1-oxide | Electrophilic chlorinating agents | Late-stage functionalization, modular synthesis |

Development of Advanced Spectroscopic Probes

A thorough spectroscopic characterization is essential for understanding the structure and electronic properties of 4-Chloro-2,6-dimethylpyridine 1-oxide. While standard techniques like NMR and IR are routinely used for substituted pyridine N-oxides, future research could employ more advanced spectroscopic methods. researchgate.netnih.gov

Multinuclear NMR Studies: Beyond ¹H and ¹³C NMR, detailed analysis using ¹⁵N and ¹⁷O NMR spectroscopy could provide direct insight into the electronic environment of the N-oxide moiety.

Vibrational Spectroscopy: In-depth analysis of the N-O stretching frequency in the infrared (IR) and Raman spectra can serve as a sensitive probe of the electronic effects of the substituents and its coordination to other species. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, and intermolecular interactions. The solvation of pyridine N-oxides can be critical for obtaining suitable crystals. researchgate.net

High-Level Computational Studies for Enhanced Understanding

Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the intrinsic properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been successfully applied to other pyridine N-oxides to elucidate their structure, bonding, and reactivity. ias.ac.inlgcstandards.comnih.gov

Future computational investigations could include:

Electronic Structure Analysis: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to quantify the electronic influence of the chloro and methyl substituents on the pyridine N-oxide ring. ias.ac.in

Thermochemical Properties: Prediction of thermochemical data such as bond dissociation energies (BDEs) of the N-O bond, which is crucial for understanding its potential role in radical reactions. lgcstandards.com

Reaction Mechanism Modeling: Simulating potential reaction pathways, such as its behavior in nucleophilic or electrophilic substitutions, to predict reactivity and guide experimental design.

A table summarizing key computational parameters and their significance is provided below.

| Computational Method | Parameter of Interest | Significance |

| DFT (e.g., B3LYP) | HOMO/LUMO energies, NBO charges, Dipole moment | Understanding electronic properties, reactivity, and polarity. ias.ac.in |

| Ab initio (e.g., MP2) | N-O Bond Dissociation Enthalpy (BDE) | Predicting the facility of N-O bond cleavage and potential for radical generation. lgcstandards.com |

| Time-Dependent DFT | Electronic transition energies (UV-Vis spectrum) | Correlating with experimental spectroscopic data. |

Discovery of New Reactivity and Mechanistic Insights

The reactivity of pyridine N-oxides is rich and varied, encompassing roles as nucleophiles, electrophiles, and precursors to reactive intermediates. researchgate.netacs.org Future research on this compound should aim to uncover its unique reactivity patterns.

Photocatalysis and Electrochemistry: Inspired by recent advances, the generation of a pyridine N-oxy radical from this compound via single-electron transfer (SET) could be explored. These radicals can act as potent hydrogen atom transfer (HAT) agents, enabling the functionalization of C-H bonds.

Nucleophilic and Electrophilic Substitution: A systematic study of its behavior in nucleophilic aromatic substitution (SNAAr) reactions at the 4-position and electrophilic substitution on the pyridine ring would delineate the directing effects of the existing substituents.

Mechanistic Probes: Employing kinetic studies, isotopic labeling, and trapping experiments to elucidate the mechanisms of its reactions will be crucial for its rational application in synthesis.

Expanded Utility in Catalysis and Coordination Chemistry

Substituted pyridine N-oxides are versatile ligands in coordination chemistry and have found applications as organocatalysts. The specific electronic and steric profile of this compound makes it an attractive candidate for exploration in these areas.

Coordination Chemistry: The N-oxide oxygen atom is a hard donor, making it suitable for coordinating to a wide range of metal ions, including lanthanides and transition metals. Future work could involve the synthesis and characterization of its metal complexes, investigating their structural, magnetic, and photophysical properties.

Homogeneous Catalysis: Its metal complexes could be screened for catalytic activity in various organic transformations, such as oxidations, C-C coupling reactions, and polymerization. The electronic tuning provided by the chloro and methyl groups could influence the catalytic performance.

Organocatalysis: Chiral derivatives of pyridine N-oxides have emerged as effective nucleophilic organocatalysts. Future research could focus on the development of chiral analogues of this compound and their application in asymmetric synthesis. The development of ligands like 2,6-bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide for copper-catalyzed C-N coupling reactions highlights the potential for designing new catalysts based on this scaffold.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2,6-dimethylpyridine 1-oxide, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound is typically synthesized via halogenation of 2,6-dimethylpyridine 1-oxide. A reported method involves bromination using bromine in acetic acid, followed by substitution with chlorine . Key factors affecting yield include:

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer : A multi-technique approach is used:

- NMR Spectroscopy : NMR shows characteristic peaks for methyl groups (δ 2.5–2.7 ppm) and aromatic protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS displays a molecular ion peak at m/z 157.6 (M) .

- X-ray Diffraction (XRD) : Single-crystal XRD confirms the planar pyridine ring and N-oxide geometry .

Q. What are the key physical and thermodynamic properties of this compound relevant to experimental handling?

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Hazard Codes : GHS07 (Xi), with risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Handling Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at room temperature in airtight containers .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound be analyzed using X-ray crystallography, and what role does SHELXT play in structure determination?

Methodological Answer : Single-crystal XRD reveals intermolecular hydrogen bonds (C–H···O/N) that stabilize the supramolecular lattice . SHELXT automates space-group determination and initial structural solutions from reflection data, reducing ambiguity in hydrogen bonding analysis . For example, SHELXT-derived data for this compound (CCDC 2035503) show bond lengths of 1.28 Å for N–O, aligning with theoretical calculations .

Q. What contradictions exist in the literature regarding the synthesis and stability of this compound?

Methodological Answer :

- Halogenation Efficiency : Bromination in acetic acid yields higher purity (98%) compared to chlorination (85–90%) due to reduced side-product formation .

- Thermal Stability : Reported melting points vary slightly (100–105°C vs. 103–105°C), possibly due to polymorphic forms or impurities . Differential Scanning Calorimetry (DSC) is recommended to resolve discrepancies .

Q. How is this compound utilized as a precursor in pharmaceutical research?

Methodological Answer : The compound is a key intermediate in synthesizing proton-pump inhibitors like rabeprazole. Its chlorinated pyridine core undergoes regioselective substitution with benzimidazole derivatives under basic conditions (e.g., NaOH in DCM) to form the final drug scaffold . Reaction optimization studies show that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. What advanced computational methods are employed to predict the reactivity of this compound in supramolecular systems?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic reactivity at the C-4 position due to electron-withdrawing effects of the N-oxide group . Molecular docking studies further reveal its potential as a ligand for kinase inhibitors, with binding affinities comparable to SB-202190 (a known p38 MAPK inhibitor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.